1'-(2,5-dichlorophenyl)-1,2,4,4a-tetrahydro-2'H,6H-spiro[1,4-oxazino[4,3-a]quinoline-5,5'-pyrimidine]-2',4',6'(1'H,3'H)-trione
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Overview
Description
1’-(2,5-dichlorophenyl)-1,2,4,4a-tetrahydro-2’H,6H-spiro[1,4-oxazino[4,3-a]quinoline-5,5’-pyrimidine]-2’,4’,6’(1’H,3’H)-trione is a complex heterocyclic compound It is characterized by its unique spiro structure, which integrates multiple rings, including oxazine, quinoline, and pyrimidine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1’-(2,5-dichlorophenyl)-1,2,4,4a-tetrahydro-2’H,6H-spiro[1,4-oxazino[4,3-a]quinoline-5,5’-pyrimidine]-2’,4’,6’(1’H,3’H)-trione typically involves multi-step reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 2,5-dichloroaniline with a suitable quinoline derivative, followed by cyclization with oxazine and pyrimidine precursors, can yield the desired compound .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the cyclization process. The use of continuous flow reactors can also enhance the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
1’-(2,5-dichlorophenyl)-1,2,4,4a-tetrahydro-2’H,6H-spiro[1,4-oxazino[4,3-a]quinoline-5,5’-pyrimidine]-2’,4’,6’(1’H,3’H)-trione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like m-chloroperbenzoic acid.
Reduction: Reduction reactions can be carried out using hydrogenation techniques.
Substitution: Halogen substitution reactions can occur, particularly involving the chlorine atoms on the phenyl ring.
Common Reagents and Conditions
Oxidation: m-chloroperbenzoic acid in a solvent like THF at room temperature.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution using reagents like sodium methoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinoline derivatives, while substitution reactions can introduce new functional groups onto the phenyl ring .
Scientific Research Applications
1’-(2,5-dichlorophenyl)-1,2,4,4a-tetrahydro-2’H,6H-spiro[1,4-oxazino[4,3-a]quinoline-5,5’-pyrimidine]-2’,4’,6’(1’H,3’H)-trione has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an antiviral agent, particularly against SARS-CoV-2.
Biological Studies: The compound’s interaction with cellular pathways makes it a candidate for studying cellular mechanisms and drug interactions.
Industrial Applications: Its unique structure allows for potential use in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1’-(2,5-dichlorophenyl)-1,2,4,4a-tetrahydro-2’H,6H-spiro[1,4-oxazino[4,3-a]quinoline-5,5’-pyrimidine]-2’,4’,6’(1’H,3’H)-trione involves its interaction with specific molecular targets. For instance, it can inhibit the phosphorylation of adaptor protein 2 (AP2M1), thereby disrupting the clathrin-mediated endocytosis pathway. This inhibition can prevent the entry of viruses like SARS-CoV-2 into host cells .
Comparison with Similar Compounds
Similar Compounds
1,2,4a,5-tetrahydro-4H-benzo[b][1,4]oxazino[4,3-d][1,4]oxazine: Another compound with a similar oxazine structure.
4-hydroxy-2-quinolones: Compounds with quinoline and oxazine rings, known for their biological activities.
Uniqueness
1’-(2,5-dichlorophenyl)-1,2,4,4a-tetrahydro-2’H,6H-spiro[1,4-oxazino[4,3-a]quinoline-5,5’-pyrimidine]-2’,4’,6’(1’H,3’H)-trione stands out due to its spiro structure, which integrates multiple rings in a unique configuration.
Properties
Molecular Formula |
C21H17Cl2N3O4 |
---|---|
Molecular Weight |
446.3 g/mol |
IUPAC Name |
1-(2,5-dichlorophenyl)spiro[1,3-diazinane-5,5'-2,4,4a,6-tetrahydro-1H-[1,4]oxazino[4,3-a]quinoline]-2,4,6-trione |
InChI |
InChI=1S/C21H17Cl2N3O4/c22-13-5-6-14(23)16(9-13)26-19(28)21(18(27)24-20(26)29)10-12-3-1-2-4-15(12)25-7-8-30-11-17(21)25/h1-6,9,17H,7-8,10-11H2,(H,24,27,29) |
InChI Key |
FWMBGTDTZQRUNY-UHFFFAOYSA-N |
Canonical SMILES |
C1COCC2N1C3=CC=CC=C3CC24C(=O)NC(=O)N(C4=O)C5=C(C=CC(=C5)Cl)Cl |
Origin of Product |
United States |
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